

Spectroscopic Data of 4-Iodobutan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **4-lodobutan-2-ol**, a valuable chemical intermediate in organic synthesis and drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally analogous compounds. The information herein is intended to serve as a reference for the identification and characterization of **4-lodobutan-2-ol**.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-lodobutan-2-ol**. These predictions are derived from the known spectral characteristics of butan-2-ol and 2-iodobutane.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃

• Frequency: 400 MHz



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~3.85	m	1H	СН-ОН
~3.20	t	2H	CH ₂ -I
~1.90	m	2H	CH ₂
~1.25	d	3H	СНз
~2.0-3.0	br s	1H	ОН

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃

• Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~68	СН-ОН
~40	CH ₂
~25	СН₃
~10	CH ₂ -I

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Strong, Broad	O-H stretch
~2960	Strong	C-H stretch (sp³)
~1450	Medium	C-H bend
~1100	Strong	C-O stretch
~500-600	Medium	C-I stretch



MS (Mass Spectrometry) Data (Predicted)

• Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
200	Low	[M] ⁺ (Molecular Ion)
185	Low	[M-CH ₃] ⁺
127	Medium	[1]+
73	High	[M-I]+
55	High	[C ₄ H ₇] ⁺
45	Very High	[C ₂ H ₅ O] ⁺ (Base Peak)

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of 4-lodobutan-2-ol into a clean, dry vial.
- Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial and gently swirl to dissolve the sample completely.
- Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube.
- Cap the NMR tube securely.

Data Acquisition (1H and 13C NMR):

 Insert the NMR tube into the spectrometer's autosampler or manually lower it into the magnet.



- Lock the spectrometer on the deuterium signal of the CDCl3.
- Shim the magnetic field to achieve optimal homogeneity.
- For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing
 it to dry completely.
- Place a single drop of neat 4-lodobutan-2-ol directly onto the center of the ATR crystal.

Data Acquisition (FTIR):

- Acquire a background spectrum of the clean, empty ATR crystal.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signalto-noise ratio.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Clean the ATR crystal thoroughly with an appropriate solvent after the measurement.



Mass Spectrometry

Sample Introduction (Direct Infusion for a Liquid Sample):

- Prepare a dilute solution of 4-lodobutan-2-ol in a volatile solvent such as methanol or acetonitrile.
- Introduce the sample into the ion source via direct infusion using a syringe pump at a low flow rate.

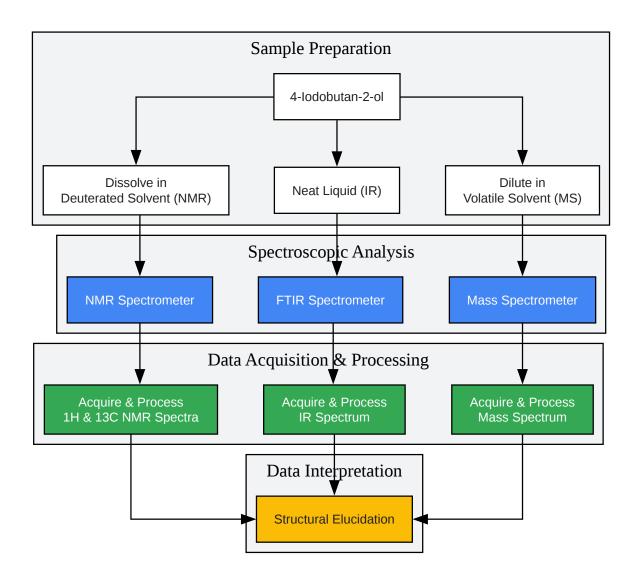
Data Acquisition (Electron Ionization - EI):

- The sample is introduced into a high-vacuum chamber where it is vaporized.
- The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-lodobutan-2-ol**.





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Caption: General workflow for the spectroscopic analysis of **4-lodobutan-2-ol**.

 To cite this document: BenchChem. [Spectroscopic Data of 4-Iodobutan-2-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14737326#spectroscopic-data-nmr-ir-ms-of-4-iodobutan-2-ol]

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